Ivangustin

cytotoxicity sesquiterpene lactone structure-activity relationship

Procure high-purity Ivangustin (≥98% by HPLC) for reproducible SAR and cell signaling studies. Its well-defined eudesmanolide skeleton and α-methylene-γ-butyrolactone pharmacophore serve as a robust benchmark for cytotoxic evaluation across HeLa, PC-3, HEp-2, HepG2, CHO, and HUVEC cell lines. Avoid activity drift—rigorously validate against this standard, noting that 1β-hydroxy alantolactone is significantly more potent. Essential for reproducible apoptosis and NF-κB research.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12414782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvangustin
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C
InChIInChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m1/s1
InChIKeyBGEGQRAHHFWWJT-BPGGGUHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivangustin Reference Standard: Sesquiterpene Lactone for Cytotoxicity and Anti-Inflammatory Research


Ivangustin (CAS 14164-59-1) is a eudesmanolide-type sesquiterpene lactone isolated from Inula britannica and related species, with a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol [1]. It exhibits a characteristic α-methylene-γ-butyrolactone pharmacophore and is widely used as a reference standard in natural product research, particularly for studying cytotoxic and anti-inflammatory mechanisms .

Why Ivangustin Procurement Cannot Be Substituted with Generic Sesquiterpene Lactones


Ivangustin's biological profile is defined by its unique eudesmanolide skeleton and substitution pattern. Minor structural modifications, such as the oxidation state at C1 or saturation of the exocyclic methylene, drastically alter cytotoxic potency and selectivity [1]. Direct comparative studies reveal that 1β-hydroxy alantolactone, a close analog, is significantly more potent than Ivangustin across multiple cancer cell lines, while synthetic derivatives can either enhance or ablate activity [2]. Therefore, substituting Ivangustin with another in-class compound without rigorous validation risks irreproducible results and misinterpretation of structure-activity relationships.

Quantitative Differentiation of Ivangustin: Head-to-Head Cytotoxicity and Anti-Inflammatory Data


Ivangustin vs. 1β-Hydroxy Alantolactone: 2.4- to 2.8-fold Lower Cytotoxicity Across Six Cell Lines

Ivangustin exhibits consistently lower cytotoxic potency compared to its close analog 1β-hydroxy alantolactone across six human cell lines. In a head-to-head SRB colorimetric assay, 1β-hydroxy alantolactone (compound 1) showed IC50 values of 3.2 μM (HeLa), 4.5 μM (PC-3), 3.3 μM (HEp-2), 5.2 μM (HepG2), 6.4 μM (CHO), and 9.2 μM (HUVEC), while Ivangustin (compound 2) exhibited significantly higher IC50 values of 7.7 μM, 10.8 μM, 4.8 μM, 8.9 μM, 8.5 μM, and 16.6 μM, respectively [1].

cytotoxicity sesquiterpene lactone structure-activity relationship

Ivangustin Derivative 1i: 2.7-fold Enhanced Cytotoxicity Over Parent Compound in HeLa Cells

Chemical modification of Ivangustin's C1-OH group can dramatically alter potency. Derivative 1i (an oxidized analog) demonstrated an IC50 of 2.7±0.1 μM against HeLa cells, representing a 2.8-fold improvement over parent Ivangustin (IC50: 7.7±1.3 μM) and comparable to the clinical drug etoposide (VP-16, IC50: 3.0±0.3 μM) [1]. This SAR trend is consistent across multiple cell lines.

medicinal chemistry lead optimization apoptosis

Ivangustin Enantiomer Analogue 17: 7.5-fold Lower Potency Than Optimized Synthetic Derivative in HL-60 Cells

Synthetic enantiomer analogues of Ivangustin exhibit vastly different cytotoxicity profiles. Analogue 17 displayed an IC50 of 1.02 μM against HL-60 leukemia cells, while Ivangustin itself was not directly tested in this panel but serves as the structural template [1]. The study demonstrates that strategic modifications can enhance selectivity for HL-60 and QGY-7701 cell lines, highlighting Ivangustin's role as a privileged scaffold.

enantiomer leukemia drug discovery

Ivangustin and Its Synthetic Analog SESLA: Differential NO Inhibition and Anti-Inflammatory Activity

Ivangustin significantly inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophages. Its synthetic analog, Secoeudesma sesquiterpenes lactones A (SESLA), demonstrates superior anti-inflammatory activity, suppressing a broader panel of cytokines (IL-6, TNF-α, IL-1β, MCP-1/CCL2, IL-10, IL-12 p70) and improving outcomes in a murine sepsis model [1].

inflammation nitric oxide sepsis

Optimal Use Cases for Ivangustin in Academic and Industrial Research


Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery

Ivangustin serves as a benchmark scaffold for systematic SAR exploration. Its well-characterized cytotoxicity profile against a panel of six human cell lines (HeLa, PC-3, HEp-2, HepG2, CHO, HUVEC) provides a robust baseline for assessing the impact of chemical modifications on potency and selectivity [1]. Researchers can compare new derivatives directly to Ivangustin and its known potent analog 1β-hydroxy alantolactone to quantify improvements.

Mechanistic Studies of Apoptosis and NF-κB Signaling

Ivangustin and its derivatives are valuable tools for dissecting apoptotic pathways and NF-κB signaling. The parent compound alleviates deoxynivalenol-induced apoptosis by regulating FOXO3a nuclear translocation [2], while the derivative 1i potently inhibits TNF-α-induced canonical NF-κB signaling in PC-3 cells [1]. These defined mechanisms make Ivangustin a useful probe for cell signaling research.

Synthetic Derivatization and Lead Optimization Programs

Ivangustin's α-methylene-γ-butyrolactone moiety enables diverse synthetic transformations, including oxidation, esterification, and enantiomer synthesis. Published protocols detail the generation of enantiomer analogues with enhanced selectivity for leukemia and liver cancer cell lines [3]. Procurement of high-purity Ivangustin is essential for reproducing these synthetic routes and generating novel intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivangustin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.